molecular formula C10H5BrFNO2 B15311108 5-Bromo-8-fluoroisoquinoline-1-carboxylic acid

5-Bromo-8-fluoroisoquinoline-1-carboxylic acid

Cat. No.: B15311108
M. Wt: 270.05 g/mol
InChI Key: IAITZHZGCXFWAM-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoroisoquinoline-1-carboxylic acid is an organic compound with the molecular formula C10H5BrFNO2 It is a derivative of isoquinoline, featuring both bromine and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-fluoroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method starts with the fluorination of 2-fluorobenzoic acid, followed by the formation of the isoquinoline ring through cyclization reactions. The bromination step is usually performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-fluoroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-8-fluoroisoquinoline-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancers.

    Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 5-Bromo-8-fluoroisoquinoline-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoisoquinoline-1-carboxylic acid
  • 8-Fluoroisoquinoline-1-carboxylic acid
  • 5-Chloro-8-fluoroisoquinoline-1-carboxylic acid

Uniqueness

5-Bromo-8-fluoroisoquinoline-1-carboxylic acid is unique due to the simultaneous presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H5BrFNO2

Molecular Weight

270.05 g/mol

IUPAC Name

5-bromo-8-fluoroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H5BrFNO2/c11-6-1-2-7(12)8-5(6)3-4-13-9(8)10(14)15/h1-4H,(H,14,15)

InChI Key

IAITZHZGCXFWAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN=C(C2=C1F)C(=O)O)Br

Origin of Product

United States

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